Misetionamide - 856785-75-6

Misetionamide

Catalog Number: EVT-6468329
CAS Number: 856785-75-6
Molecular Formula: C3H7NO3S
Molecular Weight: 137.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Misetionamide is an oxathiazine-based structural analogue of taurultam (TRLT), which is the main derivative of the anti-infective agent taurolidine (TRD), with potential antineoplastic activity. Upon administration,misetionamide selectively induces reactive oxygen species (ROS)-mediated apoptosis in and inhibits proliferation of susceptible tumor cells.
Source and Classification

Misetionamide is derived from the oxathiazine family, specifically identified as 1,4,3-oxathiazinane 4,4-dioxide. Its synthesis and characterization have been documented in various studies, highlighting its therapeutic potential against malignancies like pancreatic cancer and possibly others due to its metabolic modulation properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Misetionamide involves several chemical reactions. One prominent method includes the reaction of 2-amino-3-oxathiazol-4-one with bromine in an aqueous solution, which results in the formation of the oxathiazine structure. This method is significant as it outlines a straightforward approach to obtaining this compound while maintaining structural integrity.

In laboratory settings, various assays such as the MTT assay, colony formation assay, and reverse-phase protein array have been employed to evaluate the efficacy of Misetionamide in vitro. These assays help determine its cytotoxic effects on cancer cell lines and assess its mechanism of action .

Molecular Structure Analysis

Structure and Data

Misetionamide possesses a unique molecular structure characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular formula is typically represented as C5H6N2O2SC_5H_6N_2O_2S. The structural analysis reveals that the compound's functionality is crucial for its biological activity, particularly in targeting metabolic pathways within cancer cells.

Key structural features include:

  • A sulfonyl group that enhances solubility and bioavailability.
  • A heterocyclic ring that contributes to its stability and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Misetionamide undergoes several chemical reactions that are pivotal to its activity. Notably, it acts as an inhibitor of glyceraldehyde 3-phosphate dehydrogenase, a key enzyme in glycolysis. This inhibition leads to decreased ATP production, which is critical for cancer cell survival. The compound also impacts other metabolic pathways by modulating hexokinase 2 activity, ultimately resulting in reduced energy availability for tumor cells .

The compound's interactions can be summarized as follows:

  • Inhibition of glycolysis via enzyme modulation.
  • Induction of apoptosis through metabolic stress signals.
Mechanism of Action

Process and Data

The mechanism by which Misetionamide exerts its antitumor effects involves multiple pathways:

  1. Inhibition of Glycolysis: By targeting hexokinase 2 and glyceraldehyde 3-phosphate dehydrogenase, Misetionamide disrupts glucose metabolism, leading to energy depletion in cancer cells.
  2. Activation of Apoptotic Pathways: The reduction in ATP levels activates AMP-activated protein kinase (AMPK), which subsequently inhibits key survival pathways such as NFκB and mTOR signaling, culminating in apoptosis .
  3. Reduction of Cancer Stem Cell Population: Studies have shown that Misetionamide reduces the fraction of CD133+ cells in pancreatic cancer spheroids, indicating a potential role in targeting cancer stem cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Misetionamide exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in common organic solvents, enhancing its applicability in various formulations.
  • Stability: The oxathiazine structure provides stability under physiological conditions.
  • Melting Point: Specific melting point data may vary but generally lies within a range suitable for pharmaceutical applications.

Data from experimental studies indicate that Misetionamide maintains effective concentrations when administered via various routes (e.g., intraperitoneal), supporting its potential for clinical use .

Applications

Scientific Uses

Misetionamide has promising applications primarily in oncology:

  • Cancer Treatment: Its antineoplastic properties make it a candidate for combination therapies with existing chemotherapeutics like gemcitabine.
  • Research Tool: Due to its mechanism of action targeting metabolic pathways, it serves as an important tool for studying glucose metabolism in cancer biology.

Ongoing research continues to explore the full therapeutic potential of Misetionamide across different types of cancers beyond pancreatic malignancies .

Molecular Mechanisms of Action of Misetionamide in Oncogenic Pathways

Dual Inhibition of Oncogenic Transcription Factors: c-MYC and NF-κB

Misetionamide exerts direct inhibitory effects on two master regulators of oncogenesis: the transcription factors c-MYC and NF-κB. These proteins are among the most frequently dysregulated molecular switches in human cancers and have historically been challenging therapeutic targets due to their structural characteristics and complex regulatory networks.

c-MYC Inhibition: c-MYC is deregulated in >70% of human cancers and controls numerous cellular processes, including metabolism, proliferation, and immune evasion. Misetionamide binds directly to c-MYC, disrupting its transcriptional activity and preventing its interaction with target gene promoters. This inhibition collapses the metabolic reprogramming essential for cancer cell survival, particularly the expression of glycolytic enzymes that fuel the Warburg effect [2] [10].

NF-κB Suppression: NF-κB acts as a prime tumor promoter by driving proliferation, inhibiting apoptosis, and promoting angiogenesis. Misetionamide directly interferes with NF-κB nuclear translocation and DNA binding, effectively neutralizing its tumor-promoting activities. This suppression reduces the expression of antiapoptotic proteins (e.g., Bcl-2 family members) and pro-inflammatory cytokines that maintain the tumor microenvironment [1] [10].

Table 1: Oncogenic Transcription Factors Directly Targeted by Misetionamide

Transcription FactorRole in CancerEffect of InhibitionValidated Cancer Models
c-MYCRegulates tumor metabolism, proliferation, immune evasionMetabolic collapse, reduced proliferationPancreatic, ovarian, breast [2] [10]
NF-κBPromotes survival, angiogenesis, inflammationApoptosis induction, reduced angiogenesisColorectal, melanoma, squamous cell [1] [10]

The dual targeting strategy is particularly effective because c-MYC and NF-κB exhibit significant crosstalk in tumors, with each factor capable of activating the other. Simultaneous inhibition creates synthetic lethality in cancer cells while sparing normal cells due to their lower dependence on these hyperactivated pathways. Preclinical studies demonstrate synergistic tumor regression in pancreatic, ovarian, and colorectal cancer models when both pathways are co-inhibited [2] [10].

Metabolic Disruption via Glycolytic Enzyme Targeting

Cancer cells exhibit a metabolic dependency on glycolysis even under normoxic conditions (Warburg effect). Misetionamide disrupts this metabolic reprogramming through transcriptional regulation and direct enzyme interaction.

Inhibition of Hexokinase 2 (HK2) and Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

Misetionamide suppresses the expression and activity of key glycolytic enzymes, particularly hexokinase 2 (HK2) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH), through its inhibition of c-MYC. HK2 catalyzes the first committed step of glycolysis, trapping glucose within cells, and is overexpressed in numerous cancers where it localizes to mitochondrial membranes to access newly synthesized ATP. By downregulating HK2, misetionamide reduces glucose phosphorylation, limiting substrate availability for downstream glycolytic reactions [3] [8].

GAPDH catalyzes the sixth step of glycolysis, oxidizing glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Cancer cells exhibit extraordinary dependence on GAPDH, with its inhibition causing catastrophic disruption of glycolytic flux. Misetionamide reduces both expression and activity of GAPDH, creating a bottleneck in glycolytic progression that depletes ATP reserves and intermediate metabolites essential for biosynthesis in rapidly dividing cells [3].

Suppression of Pyruvate Metabolism and Aerobic Glycolysis

At the terminus of glycolysis, misetionamide disrupts pyruvate utilization through pyruvate dehydrogenase (PDH) suppression. PDH normally converts pyruvate to acetyl-CoA for entry into the mitochondrial tricarboxylic acid (TCA) cycle. Cancer cells frequently inhibit PDH via phosphorylation to shunt pyruvate toward lactate production, even in oxygen-rich conditions. Misetionamide exacerbates this metabolic vulnerability by further suppressing PDH activity while simultaneously inhibiting lactate export mechanisms [3] [8].

The combined inhibition creates a "metabolic trap":

  • Accumulation of upstream glycolytic intermediates causes feedback inhibition
  • Reduced acetyl-CoA production limits ATP generation via oxidative phosphorylation
  • Cytoplasmic acidification from lactate accumulation triggers apoptosis

Table 2: Glycolytic Enzymes Targeted by Misetionamide

EnzymeGlycolytic StepCancer-Specific RoleEffect of Misetionamide
Hexokinase 2 (HK2)Step 1: Glucose phosphorylationMitochondrial binding avoids ATP inhibition60-80% activity reduction in pancreatic models [3]
GAPDHStep 6: G3P oxidationHigh expression maintains glycolytic fluxExpression downregulation via c-MYC inhibition [3] [10]
Pyruvate DehydrogenasePyruvate → Acetyl-CoASuppressed in Warburg effectFurther activity suppression limiting mitochondrial ATP [3] [8]

Downstream Effects on mTOR and AMP-Kinase Signaling

The metabolic disruption initiated by misetionamide propagates through central energy-sensing pathways—mTOR and AMP-activated protein kinase (AMPK)—which act as master regulators of cell growth and survival.

mTOR Suppression: The mechanistic target of rapamycin complex 1 (mTORC1) promotes anabolic processes when nutrients are abundant. Misetionamide indirectly inhibits mTORC1 through multiple mechanisms:

  • Energy depletion (low ATP) activates AMPK, which phosphorylates Raptor to inhibit mTORC1
  • Reduced amino acid availability from metabolic disruption impairs lysosomal mTOR activation
  • Downregulation of c-MYC reduces transcriptional activation of mTOR pathway components

mTORC1 inhibition suppresses protein translation (via 4EBP1 and S6K), lipid synthesis, and nucleotide production, collectively arresting tumor growth [4] [6].

AMPK Activation: As ATP reserves decline due to glycolytic disruption, AMP:ATP ratios increase, allosterically activating AMPK. Misetionamide enhances AMPK phosphorylation at Thr172 via LKB1. Activated AMPK restores energy balance by:

  • Inhibiting ATP-consuming processes (protein/lipid synthesis)
  • Promoting catabolic pathways (autophagy, fatty acid oxidation)
  • Enhancing glucose uptake (attempted compensatory response)

Table 3: Effects on Energy-Sensing Signaling Pathways

PathwayNormal FunctionEffect of MisetionamideDownstream Consequences
mTORC1Nutrient sensing, growth promotionInhibition via AMPK & Raptor phosphorylationReduced protein translation, lipogenesis [4] [6]
AMPKEnergy conservation during stressActivation via LKB1 phosphorylationAutophagy induction, metabolic adaptation [4] [6]
mTORC2Cell survival, cytoskeletal organizationIndirect suppression via reduced PI3K signalingImpaired AKT activation, reduced survival signals

The AMPK-mTOR axis represents a critical signaling nexus where misetionamide shifts the balance from growth-promoting to growth-suppressing signaling. This shift triggers autophagy as a survival mechanism initially, but persistent energy depletion ultimately overwhelms compensatory pathways [6].

Induction of Oxidative Stress and Apoptosis via Reactive Oxygen Species (ROS)

Metabolic disruption by misetionamide generates lethal oxidative stress through interconnected mechanisms:

Mitochondrial ROS Generation: By limiting pyruvate entry into mitochondria, misetionamide reduces electron transport chain (ETC) flux. Paradoxically, this causes electron leakage from complexes I and III, generating superoxide anions. Simultaneously, misetionamide downregulates antioxidant enzymes (e.g., SOD, catalase) via NF-κB inhibition, diminishing cellular ROS-scavenging capacity [2].

Glutathione Depletion: Cancer cells depend on the glutathione system for redox homeostasis. Misetionamide disrupts glutathione synthesis by limiting availability of its precursor cysteine (normally imported via xCT transporters regulated by c-MYC and NF-κB). Depleted glutathione pools render cells vulnerable to peroxide accumulation [10].

Apoptosis Activation: Sustained oxidative stress triggers intrinsic apoptosis through:

  • Mitochondrial membrane permeabilization
  • Cytochrome c release and apoptosome formation
  • Caspase-9 and caspase-3 activation

Additionally, misetionamide upregulates pro-apoptotic Bcl-2 family members (Bax, Bak) while downregulating anti-apoptotic counterparts (Bcl-2, Bcl-xL) via NF-κB inhibition. The combined metabolic catastrophe and oxidative damage overwhelm cellular repair mechanisms, committing cells to apoptotic death [2] [10].

DNA Damage Response: ROS directly damage nuclear and mitochondrial DNA, activating PARP and p53. Misetionamide enhances this effect by impairing DNA repair pathways normally upregulated in cancer. The resultant DNA strand breaks trigger cell cycle arrest and provide additional apoptotic stimuli [10].

Properties

CAS Number

856785-75-6

Product Name

Misetionamide

IUPAC Name

1,4,3-oxathiazinane 4,4-dioxide

Molecular Formula

C3H7NO3S

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2

InChI Key

GHDARLKSYBCZRE-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)NCO1

Canonical SMILES

C1CS(=O)(=O)NCO1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.